1-(2,3,6-Trichlorophenyl)ethanol
Description
1-(2,3,6-Trichlorophenyl)ethanol is a chlorinated aromatic alcohol with the molecular formula C₈H₇Cl₃O and a molecular weight of 225.5 g/mol. The compound features a phenyl ring substituted with chlorine atoms at the 2-, 3-, and 6-positions, with an ethanol (-CH₂CH₂OH) group attached to the 1-position (Figure 1). This substitution pattern distinguishes it from isomers like 1-(2,4,5-trichlorophenyl)ethanol, which has chlorine atoms at the 2-, 4-, and 5-positions .
The absence of explicit data on this compound in the evidence necessitates reliance on structurally related compounds for comparative analysis. For example, its isomer 1-(2,4,5-trichlorophenyl)ethanol (CAS 14299-54-8) is a known metabolite of the insecticide tetrachlorvinphos and has been studied for its toxicological significance in livestock and poultry .
Properties
Molecular Formula |
C8H7Cl3O |
|---|---|
Molecular Weight |
225.5 g/mol |
IUPAC Name |
1-(2,3,6-trichlorophenyl)ethanol |
InChI |
InChI=1S/C8H7Cl3O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-4,12H,1H3 |
InChI Key |
CQVYBPCMBJVNIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)Cl)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Metabolic Pathways: 1-(2,4,5-Trichlorophenyl)ethanol is a metabolite of tetrachlorvinphos in goats, while 1-(2,4,5-trichlorophenyl)ethanediol is specific to poultry, highlighting species-dependent metabolism .
- Regulatory Status: The U.S. EPA classifies 1-(2,4,5-trichlorophenyl)ethanol as a residue of toxicological concern, requiring regulation in food commodities . Similar data for the 2,3,6-isomer are unavailable, underscoring a research gap.
Functional Group Variations
Substituents on the trichlorophenyl ring alter reactivity, solubility, and applications.
Key Findings :
- Toxicological Implications: Alcohol metabolites like 1-(2,4,5-trichlorophenyl)ethanol are conjugated in biological systems, altering their excretion pathways .
Regulatory and Metabolic Context
- EPA Reregistration Decision (1995): Requires monitoring of 1-(2,4,5-trichlorophenyl)ethanol residues in animal tissues, milk, and eggs .
- IARC Report (2017): Highlights tetrachlorvinphos metabolism in rats and dogs, with 1-(2,4,5-trichlorophenyl)ethanol as a primary metabolite .
Data Gaps :
- No direct evidence on synthesis, toxicity, or environmental persistence of this compound.
- Limited comparative studies between trichlorophenyl ethanol isomers.
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